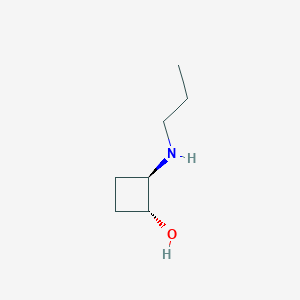
(4-(3-Éthoxyphényl)pyrrolidin-3-yl)méthanol
Vue d'ensemble
Description
(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
(4-(3-Éthoxyphényl)pyrrolidin-3-yl)méthanol: est utilisé dans la recherche en protéomique en tant que produit chimique spécialisé. Il est utilisé pour l'identification et la quantification des protéines et de leurs modifications, jouant un rôle crucial dans la compréhension de la structure, de la fonction et des interactions du contenu protéique au sein d'un type de cellule ou d'organisme donné .
Électronique organique
Ce composé est un candidat potentiel pour une utilisation dans l'électronique organique. Ses propriétés structurelles peuvent lui permettre de contribuer au développement de matériaux aux caractéristiques électriques souhaitables, qui peuvent être utilisés dans des applications telles que les diodes électroluminescentes organiques (OLED), les transistors à effet de champ organiques (OFET) et les dispositifs photovoltaïques .
Revêtements antistatiques
Les propriétés électriques du composé suggèrent qu'il pourrait être utilisé dans la formulation de revêtements antistatiques. Ces revêtements sont appliqués sur des matériaux pour empêcher l'accumulation d'électricité statique, ce qui est particulièrement utile dans les environnements où les décharges statiques peuvent être dangereuses .
Matériaux thermoélectriques
Il y a un potentiel pour que This compound soit intégré dans des matériaux thermoélectriques. Ces matériaux convertissent directement les différences de température en tension électrique, et vice versa, ce qui peut être utilisé pour la production d'énergie ou des applications de réfrigération .
Applications électrochromes
Les propriétés électrochromes des matériaux dérivés de ce composé pourraient être explorées pour des applications telles que les fenêtres intelligentes, qui changent de couleur ou d'opacité lorsqu'une charge électrique est appliquée, contribuant aux économies d'énergie en contrôlant la quantité de lumière et de chaleur qui traverse .
Propriétés
IUPAC Name |
[4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCURIUZGZLBULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


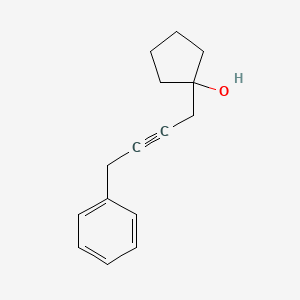
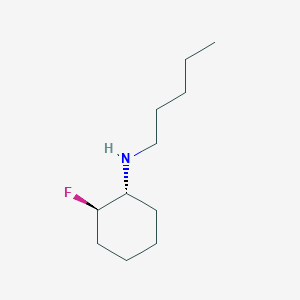
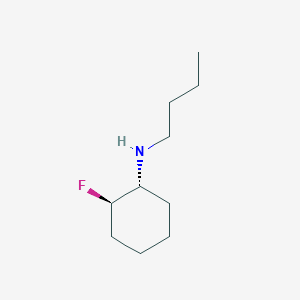
![4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1492425.png)
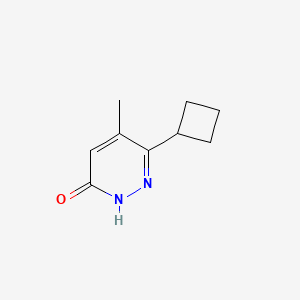
![Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate](/img/structure/B1492427.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)
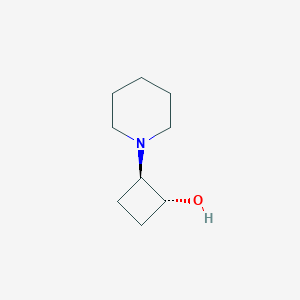
![1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492435.png)
![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)
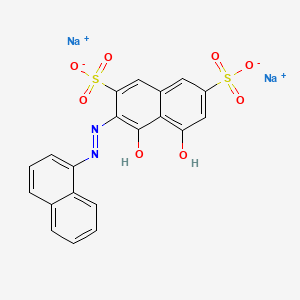
![(1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492442.png)

